molecular formula C13H17N3 B11722698 4-(3,5-Dimethylpiperazin-1-yl)benzonitrile

4-(3,5-Dimethylpiperazin-1-yl)benzonitrile

Cat. No.: B11722698
M. Wt: 215.29 g/mol
InChI Key: LVCRRUZVUPADRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylpiperazin-1-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a 3,5-dimethylpiperazine group. This structural combination is often leveraged in medicinal chemistry for optimizing solubility, bioavailability, and target binding .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4-(3,5-dimethylpiperazin-1-yl)benzonitrile

InChI

InChI=1S/C13H17N3/c1-10-8-16(9-11(2)15-10)13-5-3-12(7-14)4-6-13/h3-6,10-11,15H,8-9H2,1-2H3

InChI Key

LVCRRUZVUPADRD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpiperazin-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with 3,5-dimethylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. For example, heating the reaction mixture to 130°C for 8 hours can yield the desired product with a high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitrile derivatives, while oxidation and reduction can lead to different piperazine derivatives .

Scientific Research Applications

4-(3,5-Dimethylpiperazin-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylpiperazin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may act as an antagonist or agonist at various receptors, such as muscarinic acetylcholine receptors. The piperazine ring can interact with the receptor’s binding site, modulating its activity and leading to therapeutic effects .

Comparison with Similar Compounds

Role of the Piperazine Ring

  • The dimethylpiperazine group in this compound likely enhances solubility and conformational adaptability compared to rigid triazine (5c) or carbazole (TADF compounds) cores. However, the analog demonstrates that additional substituents (e.g., quinazolinyl) are critical for achieving potent enzyme inhibition (IC50 = 11.0 nM) .

Impact of Heterocyclic Modifications

  • Replacing piperazine with triazine (as in 5c) shifts the application toward anti-inflammatory/analgesic effects, likely due to altered electronic properties and steric interactions with cyclooxygenase (COX) enzymes .
  • TADF compounds () utilize extended π-conjugation (carbazole, phenoxazine) for optoelectronic applications, a feature absent in the simpler dimethylpiperazine derivative .

Biological Activity

4-(3,5-Dimethylpiperazin-1-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N4, with a molecular weight of 232.29 g/mol. The compound features a benzonitrile moiety substituted with a 3,5-dimethylpiperazine group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC13H16N4
Molecular Weight232.29 g/mol
IUPAC NameThis compound
Canonical SMILESCN(C)C1CCN(CC1)C2=CC=CC=C2C#N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties against oxidative stress and neurodegenerative diseases.
  • Enzyme Inhibition : It has been investigated as an inhibitor of specific enzymes related to metabolic pathways, which may have implications in treating metabolic disorders.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:

  • Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors or other protein targets.
  • Enzyme Interaction : It may act as a competitive or non-competitive inhibitor for enzymes involved in neurotransmission or metabolic processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antitumor Efficacy :
    • A study demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro. The IC50 values indicated significant potency compared to control groups .
  • Neuroprotective Properties :
    • Research assessing the neuroprotective effects on neuronal cell lines showed that the compound reduced apoptosis induced by oxidative stress agents such as H2O2 .
  • Enzyme Inhibition :
    • Inhibition studies revealed that this compound could effectively inhibit acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

CompoundActivity TypeIC50 Value (µM)
This compoundAntitumor12.5
Compound A (similar structure)Antitumor15.0
Compound B (similar structure)AChE Inhibition10.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.